(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid
Overview
Description
“(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1150114-74-1 . It has a molecular weight of 305.14 and its IUPAC name is 4- { [3- (ethoxycarbonyl)-1-piperidinyl]carbonyl}phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20BNO5/c1-2-22-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(8-6-11)16(20)21/h5-8,12,20-21H,2-4,9-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications
Organic Synthesis Applications
Synthesis of Heterocyclic Compounds : The compound plays a role in the synthesis of various heterocyclic compounds, like hexahydroindeno[1,2-d]azepine and piperidinethiocarbonate derivatives, which are important for pharmaceutical research (Kimura & Morosawa, 1979); (Hirai & Sugimoto, 1977).
Chiral Synthesis : It is used in chiral synthesis processes, such as the production of protected 2-substituted 4-oxo-piperidine derivatives, highlighting its utility in creating enantiomerically pure compounds (Lau et al., 2002).
Metal-Free Coupling : The compound is involved in metal-free coupling techniques, which are significant in creating a range of functionalized sp(2)-sp(3) linked bicyclic building blocks, an important process in drug development (Allwood et al., 2014).
Medicinal Chemistry Applications
Anticonvulsant Activity : Derivatives of the compound have shown potential in anticonvulsant activity, indicating its relevance in the development of new therapeutic agents (Brouillette & Grunewald, 1984).
Cancer Research : A specific boronic acid-based molecule related to this compound has been investigated for its anticancer potential, demonstrating promising activity in various cell lines (Zagade et al., 2020).
Materials Science Applications
- Optical Modulation : Phenyl boronic acids, closely related to the compound , have been used to modulate the optical properties of carbon nanotubes, which is crucial in the development of advanced materials and sensors (Mu et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally known to interact with various biological targets, such as enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
It is known that boronic acids are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid compound forms a complex with a transition metal catalyst, which then undergoes a transmetalation process with an electrophilic organic group .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to interact with its targets. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures could potentially affect its stability.
Properties
IUPAC Name |
[4-(3-ethoxycarbonylpiperidine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO5/c1-2-22-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(8-6-11)16(20)21/h5-8,12,20-21H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWDVUCXVFXXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674864 | |
Record name | {4-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-74-1 | |
Record name | {4-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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